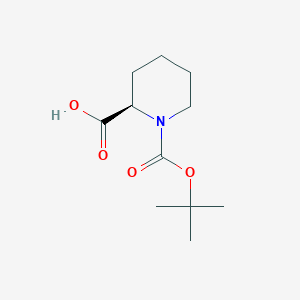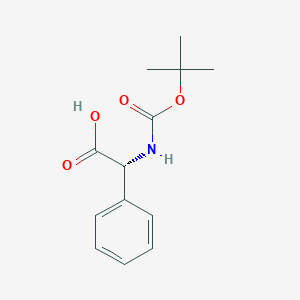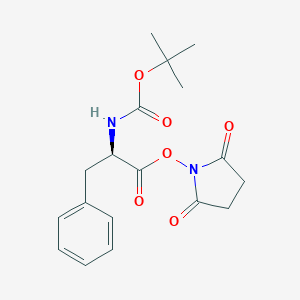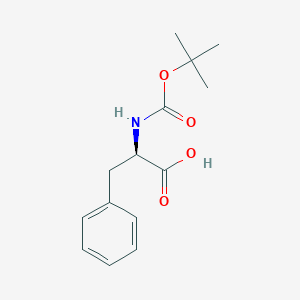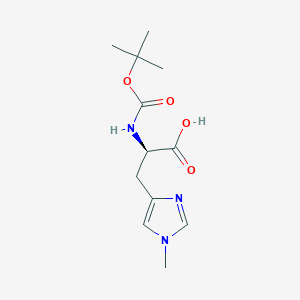
Boc-D-his(1-ME)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-D-histidine(1-methyl ester)-OH: is a derivative of the amino acid histidine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group and a methyl ester group attached to the carboxyl group.
准备方法
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of histidine is protected by reacting it with tert-butyloxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent at room temperature.
Esterification of the Carboxyl Group: The carboxyl group of the protected histidine is esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is usually carried out under reflux conditions.
Industrial Production Methods: Industrial production of Boc-D-histidine(1-methyl ester)-OH involves large-scale synthesis using the same principles as laboratory synthesis but with optimized reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Boc protecting group can be removed by treatment with acids such as trifluoroacetic acid, resulting in the free amino group.
Hydrolysis: The methyl ester group can be hydrolyzed to yield the free carboxyl group by treatment with bases such as sodium hydroxide.
Common Reagents and Conditions:
Trifluoroacetic Acid: Used for deprotection of the Boc group.
Sodium Hydroxide: Used for hydrolysis of the methyl ester group.
Major Products Formed:
Deprotected Histidine: Formed after removal of the Boc group.
Free Carboxyl Group: Formed after hydrolysis of the methyl ester group.
科学研究应用
Chemistry:
Peptide Synthesis: Boc-D-histidine(1-methyl ester)-OH is widely used in the synthesis of peptides, where it serves as a building block for the construction of peptide chains.
Biology:
Protein Engineering: The compound is used in the study of protein structure and function by incorporating it into synthetic peptides and proteins.
Medicine:
Drug Development: Boc-D-histidine(1-methyl ester)-OH is used in the development of peptide-based drugs, where it helps in stabilizing the peptide structure and enhancing its bioavailability.
Industry:
Biotechnology: The compound is used in various biotechnological applications, including the production of synthetic enzymes and biocatalysts.
作用机制
Molecular Targets and Pathways: Boc-D-histidine(1-methyl ester)-OH exerts its effects primarily through its incorporation into peptides and proteins. The Boc protecting group prevents unwanted reactions at the amino group during peptide synthesis, ensuring the correct sequence and structure of the peptide. The methyl ester group can be hydrolyzed to yield the free carboxyl group, allowing for further modifications and reactions.
相似化合物的比较
Boc-L-histidine(1-methyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with the L-configuration of histidine.
Boc-D-histidine-OH: Lacks the methyl ester group, resulting in a free carboxyl group.
Boc-D-histidine(1-ethyl ester)-OH: Similar to Boc-D-histidine(1-methyl ester)-OH but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Boc-D-histidine(1-methyl ester)-OH is unique due to its specific configuration (D-histidine) and the presence of both the Boc protecting group and the methyl ester group. This combination allows for precise control over peptide synthesis and modification, making it a valuable tool in various scientific and industrial applications.
属性
IUPAC Name |
(2R)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKFPCXOYMKRSO-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
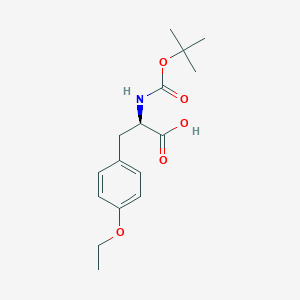
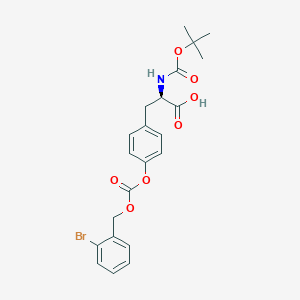
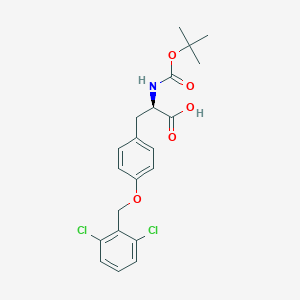
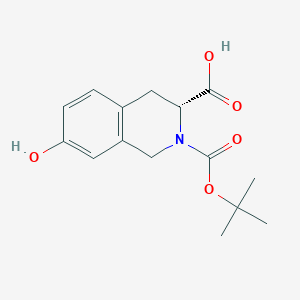
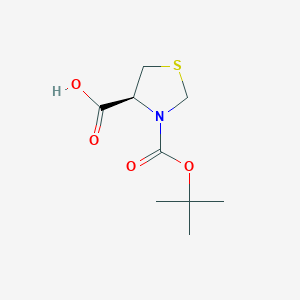
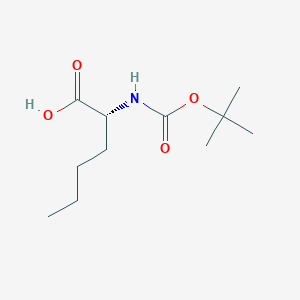
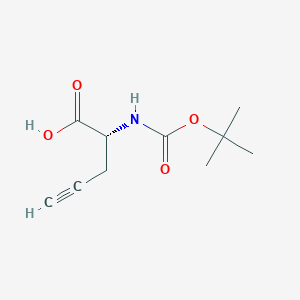
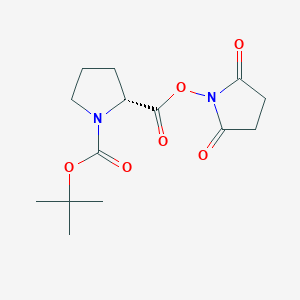

![N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid](/img/structure/B558455.png)
